

# Spectroscopic Characterization of Diphenyl Sulfide: A Technical Guide

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Compound of Interest		
Compound Name:	Diphenyl sulfide	
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This technical guide provides a comprehensive overview of the spectroscopic data for **diphenyl sulfide** (C<sub>12</sub>H<sub>10</sub>S), a pivotal organosulfur compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed repository of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols.

## **Spectroscopic Data Summary**

The structural elucidation of **diphenyl sulfide** is routinely achieved through a combination of spectroscopic techniques. The following tables summarize the key data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Diphenyl Sulfide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15-7.35	multiplet	10H	Aromatic Protons

Solvent: CDCl₃[1]

# Table 2: <sup>13</sup>C NMR Spectroscopic Data for Diphenyl Sulfide



Chemical Shift (δ) ppm	Assignment
135.8	C (ipso)
131.0	C (ortho)
129.0	C (meta)
125.9	C (para)

Solvent: CDCl₃[1]

Table 3: IR Spectroscopic Data for Diphenyl Sulfide

Wavenumber (cm <sup>-1</sup> )	Assignment
3057	Aromatic C-H stretch
1579	C=C aromatic ring stretch
1476	C=C aromatic ring stretch
1438	C=C aromatic ring stretch
1087	In-plane C-H bend
1023	In-plane C-H bend
736	Out-of-plane C-H bend
690	Out-of-plane C-H bend / C-S Stretch

Technique: Neat or KBr pellet[1][2]

# **Table 4: Mass Spectrometry Data for Diphenyl Sulfide**



m/z	Relative Intensity (%)	Assignment
186	100	[M] <sup>+</sup> (Molecular Ion)
154	-	[M - S]+
109	-	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>
77	-	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Mode: Electron Impact (EI)[1]

## **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds such as **diphenyl sulfide**. Instrument parameters may require optimization.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

#### 2.1.1 <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **diphenyl sulfide** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Acquisition Parameters:
    - Spectral Width: ~16 ppm.
    - Acquisition Time: ~4 seconds.
    - Relaxation Delay (d1): 1-5 seconds.[3]
    - Number of Scans: 8-16, depending on the sample concentration.



• Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

#### 2.1.2 <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 20-50 mg of diphenyl sulfide in 0.6-0.7 mL of CDCl<sub>3</sub>.
- Instrument Setup:
  - Spectrometer: 100 MHz or higher (corresponding to a 400 MHz <sup>1</sup>H frequency).
  - Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30' on Bruker instruments).
  - Acquisition Parameters:
    - Spectral Width: ~200-220 ppm.
    - Acquisition Time: ~1-2 seconds.
    - Relaxation Delay (d1): 2 seconds.
    - Number of Scans: 128 or more to achieve adequate signal-to-noise.
- Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz.
  Perform phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Place a small drop of neat diphenyl sulfide liquid directly onto the ATR crystal.
- Sample Preparation (KBr Pellet for solids, not ideal for diphenyl sulfide which is a liquid):
  - Grind a small amount of solid sample with dry potassium bromide (KBr) powder.



- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal or the KBr pellet.
  - Collect the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

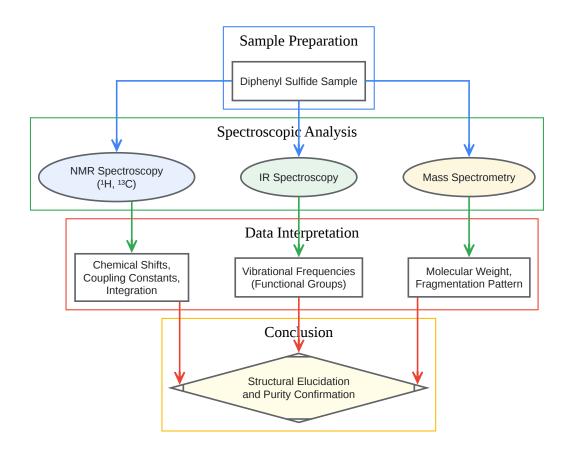
### Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **diphenyl sulfide** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and other components before entering the MS.
- Ionization:
  - Electron Impact (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

### **Workflow Visualization**

The logical flow for the spectroscopic analysis of a compound like **diphenyl sulfide** is depicted below. This process ensures a systematic approach to structural confirmation and purity assessment.





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Caption: Workflow for the spectroscopic analysis of diphenyl sulfide.

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#### References

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